molecular formula C7H5N3O4S B13593282 2-Cyano-5-nitrobenzenesulfonamide

2-Cyano-5-nitrobenzenesulfonamide

Cat. No.: B13593282
M. Wt: 227.20 g/mol
InChI Key: UNYGGZHCJZZTDX-UHFFFAOYSA-N
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Description

2-Cyano-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H5N3O4S. It is characterized by the presence of a cyano group (-CN), a nitro group (-NO2), and a sulfonamide group (-SO2NH2) attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-nitrobenzenesulfonamide typically involves the nitration of 2-cyanobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Cyclization: Cyclization reactions may require specific catalysts or conditions, such as acidic or basic environments.

Major Products Formed

    Reduction: The major product is 2-amino-5-cyanobenzenesulfonamide.

    Substitution: Various substituted derivatives of this compound can be formed depending on the nucleophile used.

    Cyclization: Heterocyclic compounds with potential biological activity can be synthesized.

Scientific Research Applications

2-Cyano-5-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-nitrobenzenesulfonamide
  • 2-Cyano-3-nitrobenzenesulfonamide
  • 2-Cyano-5-nitrobenzenesulfonyl chloride

Uniqueness

2-Cyano-5-nitrobenzenesulfonamide is unique due to the specific positioning of the cyano and nitro groups on the benzene ring, which influences its reactivity and potential applications. The presence of both electron-withdrawing groups (cyano and nitro) makes it a versatile intermediate for various chemical transformations.

Properties

Molecular Formula

C7H5N3O4S

Molecular Weight

227.20 g/mol

IUPAC Name

2-cyano-5-nitrobenzenesulfonamide

InChI

InChI=1S/C7H5N3O4S/c8-4-5-1-2-6(10(11)12)3-7(5)15(9,13)14/h1-3H,(H2,9,13,14)

InChI Key

UNYGGZHCJZZTDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)C#N

Origin of Product

United States

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